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molecular formula C12H10F3N3O2 B8693507 phenyl 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylcarbamate

phenyl 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylcarbamate

Cat. No. B8693507
M. Wt: 285.22 g/mol
InChI Key: PLGANTBWTIIZTP-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Using the procedure described in Example 161C, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (0.38 g, 2.3 mmol) and phenyl chloroformate (0.438 g, 2.8 mmol) were reacted in the presence of K2CO3 (0.415 g, 3 mmol) in THF (10 mL), to afford phenyl 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylcarbamate as solid (0.465 g, 71%). 1H NMR (300 MHz, CDCl3) δ 8.05 (s, 1H), 7.17-7.45 (m, 5H), 6.93 (s, 1H), 3.91 (s, 3H); LC-MS (ESI) m/z 286 (M+H)+.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.438 g
Type
reactant
Reaction Step Two
Name
Quantity
0.415 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([F:10])([F:9])[F:8])=[CH:5][C:4]([NH2:11])=[N:3]1.Cl[C:13]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14].C([O-])([O-])=O.[K+].[K+]>C1COCC1>[CH3:1][N:2]1[C:6]([C:7]([F:8])([F:9])[F:10])=[CH:5][C:4]([NH:11][C:13](=[O:14])[O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
CN1N=C(C=C1C(F)(F)F)N
Step Two
Name
Quantity
0.438 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Three
Name
Quantity
0.415 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C(F)(F)F)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.465 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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